Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
CAS No.: 133525-12-9
Cat. No.: VC21178566
Molecular Formula: C37H45N5O8
Molecular Weight: 687.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133525-12-9 |
---|---|
Molecular Formula | C37H45N5O8 |
Molecular Weight | 687.8 g/mol |
IUPAC Name | 4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1 |
Standard InChI Key | IHOJNXHPVYGHSL-DFXXCKAUSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide (CAS: 133525-12-9) is a synthetic peptide substrate characterized by a specific arrangement of amino acids conjugated to a fluorescent reporter group. The compound possesses the following properties:
Property | Value |
---|---|
Molecular Formula | C37H45N5O8 |
Molecular Weight | 687.78 g/mol |
CAS Number | 133525-12-9 |
IUPAC Name | 4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Synonyms | Suc-Ile-Ile-Trp-AMC, Suc-IIW-AMC |
The structural composition of this compound integrates a peptide chain (Succinyl-Ile-Ile-Trp) with a methylcoumarinamide (AMC) moiety, creating a substrate that emits fluorescence upon enzymatic cleavage .
Biological Activity and Function
Mechanism of Action
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide functions as a fluorogenic substrate for carboxypeptidase Y (CPY) . The mechanism involves:
-
Recognition of the peptide sequence (Succinyl-Ile-Ile-Trp) by the enzyme
-
Enzymatic hydrolysis of the amide bond between tryptophan and the methylcoumarinamide group
-
Release of the fluorescent 7-amino-4-methylcoumarin
-
Quantification of fluorescence intensity, which correlates directly with enzyme activity
This process enables real-time monitoring of enzymatic activity, making it valuable for kinetic studies and inhibitor screening.
Enzyme Specificity
Research indicates that Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide demonstrates specificity for carboxypeptidase Y. This specificity is determined by the unique peptide sequence, particularly the presence of isoleucine and tryptophan residues in strategic positions . The compound's structure allows it to fit precisely into the enzyme's active site, facilitating the cleavage reaction.
Applications in Research
Enzyme Activity Assays
The primary application of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is in fluorometric assays for measuring the activity of carboxypeptidase Y . Standard assay conditions typically include:
-
Buffer: 50 mM CHES (N-cyclohexyl-2-aminoethanesulfonic acid) at pH 10.0
-
Temperature: 60°C (can vary based on specific experimental requirements)
-
Substrate concentration: 100-200 μM
These conditions enable sensitive detection of enzyme activity, with fluorescence intensity directly proportional to the amount of substrate cleaved.
Bacterial Protease Activity Measurement
Beyond its role as a substrate for carboxypeptidase Y, Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide has been utilized in measuring bacterial protease activity . This application exploits the compound's ability to be cleaved by specific bacterial enzymes, releasing the fluorescent AMC group that can be quantitatively measured.
Cancer Cell Line | IC50 (μM) |
---|---|
U87 Glioblastoma | 2.55 |
MCF-7 Breast Cancer | 3.79 |
A549 Lung Cancer | 4.88 |
Various other lines | 1.41-14.50 |
This data suggests potential therapeutic applications that warrant further exploration .
Comparative Analysis with Similar Compounds
Related Peptide-MCA Substrates
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide belongs to a broader family of peptide-conjugated fluorogenic substrates. Comparing its properties with similar compounds provides insights into structure-activity relationships and specificity determinants:
Compound | Molecular Weight (g/mol) | Target Enzyme | Key Features |
---|---|---|---|
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide | 687.78 | Carboxypeptidase Y | Contains Ile-Ile-Trp sequence |
N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin | 551.6 | Various proteases | Contains Leu-Tyr sequence |
Succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide | 763.9 | Proteasome | Contains Leu-Leu-Val-Tyr sequence |
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | 459.5 | Various proteases | Contains Ile-Ala sequence |
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin | 661.7 | Leucine aminopeptidase | Contains Ala-Ala-Pro-Phe sequence |
This comparison demonstrates how subtle variations in peptide sequence confer specificity for different target enzymes .
Enzyme Kinetic Parameters
While specific kinetic parameters for Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide with carboxypeptidase Y are not extensively documented, comparable studies with related peptide-MCA substrates provide reference values:
Substrate | Enzyme | kcat (s-1) | Km (μM) | kcat/Km (M-1 s-1) |
---|---|---|---|---|
Boc-Asp(OBzl)-Pro-Arg-NH-Mec | Human α-thrombin | 160 | 11 | 15,000,000 |
Z-Glu-Gly-Arg-NH-Mec | Bovine factor Xa | 19 | 59 | 320,000 |
Boc-Gln-Gly-Arg-NH-Mec | Bovine factor XIIa | 5.8 | 140 | 42,000 |
Boc-Gln-Ala-Arg-NH-Mec | Bovine trypsin | 120 | 6.0 | 20,000,000 |
These parameters illustrate the high catalytic efficiency achieved with optimized peptide-MCA substrates .
Synthesis and Production
Quality Control Parameters
For research-grade Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide, stringent quality control parameters typically include:
-
Purity: ≥98% as determined by HPLC
-
Identity confirmation: Mass spectrometry, NMR spectroscopy
-
Functional validation: Fluorescence response to target enzyme
Experimental Methods and Protocols
Standard Assay Procedure
A typical protocol for utilizing Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide in enzyme activity assays includes:
-
Preparation of substrate stock solution (typically 10 mM in DMSO)
-
Dilution to working concentration (100-200 μM) in appropriate buffer
-
Addition of enzyme sample (concentration dependent on specific application)
-
Incubation at optimal temperature (typically 37-60°C)
-
Continuous monitoring of fluorescence (excitation: 380 nm, emission: 460 nm)
-
Calculation of enzyme activity based on fluorescence increase over time
Multiplex Substrate Profiling Application
Beyond traditional single-substrate assays, Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide can be incorporated into multiplex substrate profiling methods. These approaches enable comprehensive characterization of enzyme specificity by simultaneously monitoring multiple substrates .
The methodology typically involves:
-
Preparation of substrate mixture containing multiple peptide-AMC compounds
-
Incubation with enzyme sample
-
Time-course sampling and analysis
-
Identification of cleaved substrates using LC-MS/MS
-
Generation of substrate specificity profiles
Future Research Directions
Emerging Applications
Future research involving Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is likely to explore:
-
Development of high-throughput screening platforms for enzyme inhibitors
-
Application in diagnostic assays for enzyme-related disorders
-
Integration into biosensor technologies for real-time monitoring
-
Further investigation of potential anticancer properties
-
Structure-activity relationship studies to optimize specificity and sensitivity
Technological Integration
Advances in technology are creating new opportunities for applying fluorogenic substrates like Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume